molecular formula C22H25N3O B3299336 4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide CAS No. 899753-54-9

4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide

Cat. No.: B3299336
CAS No.: 899753-54-9
M. Wt: 347.5 g/mol
InChI Key: TUFNAEFYTODQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a benzyl group and an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit tubulin polymerization sets it apart from other indole derivatives, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-benzyl-N-(1-methylindol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-24-16-20(19-9-5-6-10-21(19)24)23-22(26)25-13-11-18(12-14-25)15-17-7-3-2-4-8-17/h2-10,16,18H,11-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFNAEFYTODQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.